(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indanol. This compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 1st position of the indane ring system. The stereochemistry of the compound is specified by the (1R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Continuous stirred tank reactors (CSTRs) are often employed for such processes due to their ability to handle solids and provide efficient mixing . The use of advanced CSTR systems can improve the yield and reduce the reaction time compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 6-bromo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-6-bromo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol
- (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol
- (1R)-7-bromo-2,3-dihydro-1H-inden-1-ol
Uniqueness
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The (1R) configuration also imparts specific stereochemical properties that can affect its interaction with chiral environments in biological systems .
Properties
Molecular Formula |
C9H9BrO |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1R)-6-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |
InChI Key |
DXVPKKRFBPLRRN-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=C(C=C2)Br |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)Br |
Origin of Product |
United States |
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